![molecular formula C11H18O3 B15299824 Methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15299824.png)
Methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,3-dimethyl-2-oxabicyclo[222]octane-4-carboxylate is a bicyclic compound featuring a unique oxabicyclo structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate can be achieved through enantioselective synthesis under metal-free conditions. A notable method involves a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities. This process is mediated by an organic base and operates under mild and operationally simple conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of enantioselective synthesis and tandem reactions can be scaled up for industrial applications. The use of organic bases and mild reaction conditions makes this process potentially suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization, organic bases for enantioselective synthesis, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce reduced forms of the compound.
Applications De Recherche Scientifique
Methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: The compound’s potential bioactivity makes it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octane: A similar compound with a different substitution pattern.
Bicyclo[1.1.1]pentane: Another bicyclic compound with distinct structural features.
Cubane: A highly symmetrical bicyclic compound with unique properties.
Uniqueness
Methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to its specific substitution pattern and the presence of an oxabicyclo structure. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H18O3 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-8-11(9(12)13-3)6-4-10(2,14-8)5-7-11/h8H,4-7H2,1-3H3 |
Clé InChI |
FZSKTXAVMOOXDL-UHFFFAOYSA-N |
SMILES canonique |
CC1C2(CCC(O1)(CC2)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


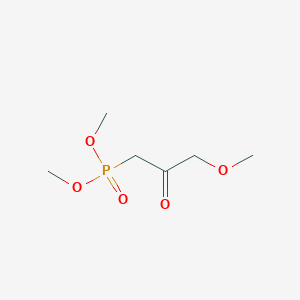
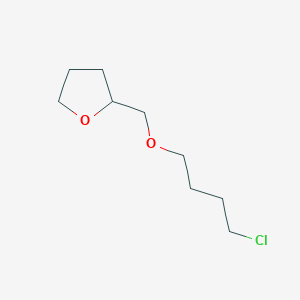


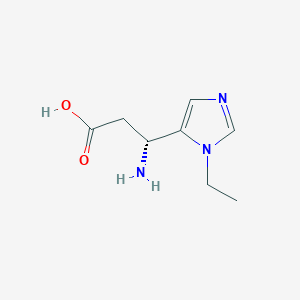
![(2S)-2-amino-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-methylbutanamide dihydrochloride](/img/structure/B15299768.png)
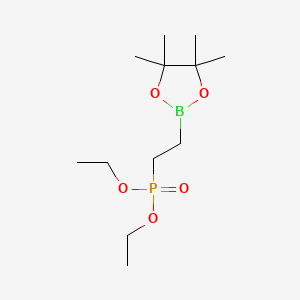

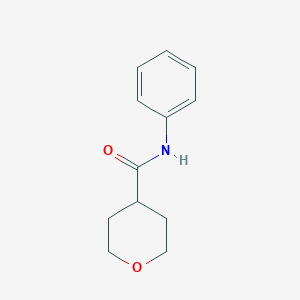
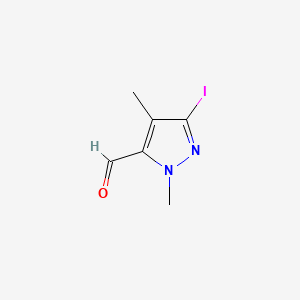
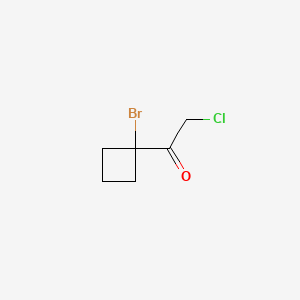
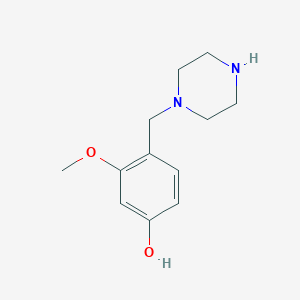
![Tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15299817.png)
![diethyl [(1E)-3-(1-aminocyclobutyl)prop-1-en-1-yl]phosphonate hydrochloride](/img/structure/B15299831.png)
